Glucosaminylmuramyl-2-alanine-D-isoglutamine
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Overview
Description
Glucosaminylmuramyl-2-alanine-D-isoglutamine: Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another . This compound is not naturally occurring and is only found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucosaminylmuramyl-2-alanine-D-isoglutamine involves multiple steps, including the formation of amide bonds between amino acids and the incorporation of glucosamine and muramic acid derivatives. The specific synthetic routes and reaction conditions are not widely documented in the literature .
Industrial Production Methods: the production likely involves standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification processes like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Glucosaminylmuramyl-2-alanine-D-isoglutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, Glucosaminylmuramyl-2-alanine-D-isoglutamine is used as a model compound to study peptide synthesis and reactions involving amino acids and carbohydrate derivatives .
Biology: In biology, this compound is studied for its role in activating innate immunity. It is known to interact with receptors like NOD2 and YB1, leading to the activation of immune responses .
Medicine: In medicine, this compound is investigated for its potential as an immunostimulant. It has been shown to induce the expression of key cytokines and chemokines involved in innate immunity .
Industry: In the industry, this compound is used in the development of immunostimulatory drugs and vaccines. Its ability to activate immune responses makes it a valuable component in therapeutic formulations .
Mechanism of Action
Glucosaminylmuramyl-2-alanine-D-isoglutamine exerts its effects by interacting with intracellular receptors such as NOD2 and YB1. This interaction triggers a cascade of signaling events that lead to the activation of transcription factors like NF-kB, resulting in the expression of genes involved in immune responses . The compound also stimulates the production of pro-inflammatory mediators, cytokines, and other immune-related molecules .
Comparison with Similar Compounds
Muramyl Dipeptide (MDP): A component of bacterial cell walls that also activates innate immunity.
Glucosaminyl-Muramyl Dipeptide (GMDP): Similar to Glucosaminylmuramyl-2-alanine-D-isoglutamine but with different amino acid composition.
Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of glucosamine and muramic acid derivatives. This unique structure allows it to interact with specific receptors and activate immune responses more effectively compared to other similar compounds .
Properties
CAS No. |
188123-33-3 |
---|---|
Molecular Formula |
C25H43N5O15 |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1 |
InChI Key |
MXMOFDISXOBSJM-BHACDBBJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
Origin of Product |
United States |
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